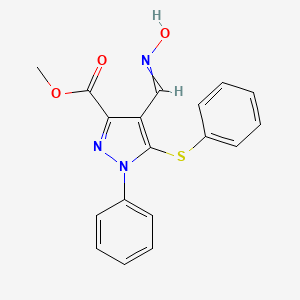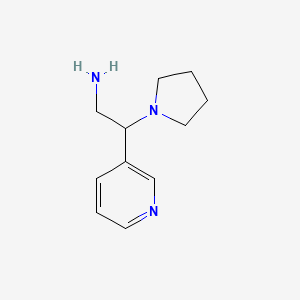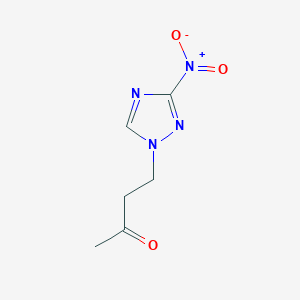
双(2,2-二甲基丙基)胺
描述
“Bis(2,2-dimethylpropyl)amine” (BDMPA), also known as BAC-DMBP, is a tertiary amine compound with the chemical formula C10H23N. It is a multifunctional polymer prepared from prim- or sec-amines by Michael-type polyaddition with bisacrylamides .
Molecular Structure Analysis
The molecular weight of BDMPA is 157.3 g/mol . The InChI code is 1S/C10H23N/c1-9(2,3)7-11-8-10(4,5)6/h11H,7-8H2,1-6H3 and the InChI key is VUXINUDYAQGLKJ-UHFFFAOYSA-N .
Physical and Chemical Properties Analysis
BDMPA is a liquid at room temperature . More specific physical and chemical properties such as boiling point, melting point, and solubility are not provided in the search results.
科学研究应用
配体和配合物的化学
- 已经开发了一种新型的单阴离子[NNN]夹心型配体,其中包含双[2-(1-亚胺-2,2-二甲基丙基)-4-甲基苯基]胺结构,用于二核钛(IV)烷氧化物配合物的使用。这种配体由于其酮亚胺侧臂上存在氢原子而独特 (Pedziwiatr et al., 2017)。
有机合成和反应
- 在有机化学中,双(2,2-二甲基丙基)胺衍生物已参与亲核加成反应,如在合成4,5-双(N,N-二甲基氨基)-1-甲基-2-(2,2-二甲基丙基)-2-咪唑啉中所见。这些反应对于理解胺在咪唑啉核存在下的行为是重要的 (Ohta et al., 2000)。
生物医学应用
- 从主要单(胺)和次级双(胺)的聚合物化中产生了聚(酰胺-胺)s (PAAs),这些是合成的叔胺聚合物。这些聚合物展示了广泛的生物医学应用,包括作为重金属离子络合聚合物和细胞质内递送的非病毒载体 (Ferruti et al., 2002)。
催化和材料合成
- 双(2,2-二甲基丙基)胺衍生物已被用于合成各种有机金属配合物,作为配体在催化过程中显著影响这些配合物的活性和选择性,例如氨基烯的氢胺化/环化反应 (Gott et al., 2007)。
材料科学与工程
- 在材料科学领域,双(2,2-二甲基丙基)胺衍生物已被用于制备和表征化合物,如双(新戊基)镉(II)。由于其在MOCVD中沉积含镉薄膜的潜在应用,这些化合物具有重要意义 (O’Brien et al., 1990)。
环境和分析化学
- 已研究了Nd(3+)离子与胺功能化配体的络合,包括双(2,2-二甲基丙基)胺衍生物的衍生物,以了解它们在环境和分析应用中的热力学和潜力 (Dau et al., 2016)。
安全和危害
作用机制
are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair . They are derivatives of ammonia, wherein one or more hydrogen atoms have been replaced by a substituent such as an alkyl or aryl group .
In terms of their mode of action , amines can act as neurotransmitters in the brain, with different amines being associated with different functions . For example, dopamine, serotonin, and norepinephrine are all amines that play critical roles in mood regulation, arousal, and cognitive function .
The biochemical pathways involving amines are numerous and complex, often involving the synthesis or degradation of these compounds . For example, the synthesis of dopamine involves the amino acid tyrosine, which is converted into L-DOPA via the enzyme tyrosine hydroxylase, and then into dopamine via the enzyme DOPA decarboxylase .
The pharmacokinetics of amines can vary widely depending on the specific compound, but in general, they are absorbed well in the gastrointestinal tract and can cross the blood-brain barrier . They are often metabolized in the liver and excreted in the urine .
The result of action of amines also depends on the specific compound and its target. For example, the release of the amine neurotransmitter dopamine in certain parts of the brain can result in feelings of pleasure and reward .
The action environment can greatly influence the activity of amines. Factors such as pH can affect the protonation state of the amine, which can in turn influence its ability to interact with its targets .
生化分析
Biochemical Properties
Bis(2,2-dimethylpropyl)amine plays a significant role in biochemical reactions, particularly in the context of amine chemistry. It exhibits nucleophilicity and basicity, making it a valuable building block in organic synthesis . This compound interacts with various enzymes and proteins, often acting as a ligand or a substrate. For instance, it can form complexes with metal ions, which can then interact with enzymes involved in catalytic processes. The nature of these interactions is typically characterized by the formation of coordination bonds, which can influence the activity and stability of the enzymes .
Cellular Effects
Bis(2,2-dimethylpropyl)amine has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can interact with cell surface receptors, leading to the activation or inhibition of specific signaling pathways. Additionally, it can affect the expression of genes involved in metabolic processes, thereby altering cellular metabolism . These effects are often dose-dependent and can vary based on the type of cell and the specific cellular context.
Molecular Mechanism
The molecular mechanism of action of bis(2,2-dimethylpropyl)amine involves its interactions with biomolecules at the molecular level. This compound can bind to enzymes, either inhibiting or activating their activity. For example, it can act as an inhibitor by binding to the active site of an enzyme, preventing the substrate from accessing the site. Alternatively, it can act as an activator by binding to an allosteric site, inducing a conformational change that enhances the enzyme’s activity . These interactions can also lead to changes in gene expression, further influencing cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of bis(2,2-dimethylpropyl)amine can change over time. This compound is generally stable under normal storage conditions, but its stability can be influenced by factors such as temperature and pH . Over time, it may undergo degradation, which can affect its efficacy and the outcomes of biochemical experiments. Long-term studies have shown that bis(2,2-dimethylpropyl)amine can have sustained effects on cellular function, although these effects may diminish as the compound degrades .
Dosage Effects in Animal Models
The effects of bis(2,2-dimethylpropyl)amine in animal models vary with different dosages. At low doses, it may have minimal or beneficial effects, such as enhancing metabolic activity or modulating immune responses. At high doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where the compound’s impact becomes significantly more pronounced beyond a certain dosage level.
Metabolic Pathways
Bis(2,2-dimethylpropyl)amine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. It can be metabolized through pathways involving amine oxidases, which catalyze the oxidation of amines to aldehydes, ammonia, and hydrogen peroxide . These metabolic processes can influence the levels of metabolites and the overall metabolic flux within cells.
Transport and Distribution
Within cells and tissues, bis(2,2-dimethylpropyl)amine is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect its localization and accumulation in different cellular compartments . For example, it may be transported across cell membranes by amine transporters, which facilitate its uptake and distribution within the cell.
Subcellular Localization
The subcellular localization of bis(2,2-dimethylpropyl)amine can influence its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can interact with mitochondrial enzymes and influence energy metabolism. Alternatively, it may be found in the cytoplasm, where it can participate in various biochemical reactions.
属性
IUPAC Name |
N-(2,2-dimethylpropyl)-2,2-dimethylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23N/c1-9(2,3)7-11-8-10(4,5)6/h11H,7-8H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUXINUDYAQGLKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CNCC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10396042 | |
| Record name | bis(2,2-dimethylpropyl)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10396042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77954-69-9 | |
| Record name | bis(2,2-dimethylpropyl)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10396042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | bis(2,2-dimethylpropyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 2-amino-7-methoxy-4,5-dihydronaphtho[2,1-b]thiophene-1-carboxylate](/img/structure/B1364586.png)
![2-(4-Chlorophenyl)-3-[3-(trifluoromethyl)anilino]acrylonitrile](/img/structure/B1364588.png)
![2-chloro-N-[(3-chlorophenyl)methylideneamino]quinazolin-4-amine](/img/structure/B1364594.png)







![5-[(2-chloro-4-fluorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1364624.png)



